molecular formula C11H11ClN2OS B1493276 2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine CAS No. 2090878-40-1

2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No.: B1493276
CAS No.: 2090878-40-1
M. Wt: 254.74 g/mol
InChI Key: IAMAEVDTYMBLNV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a fused heterocyclic compound featuring a pyrazole ring condensed with a 1,4-oxazine moiety. The molecule contains a reactive chloromethyl (-CH2Cl) group at position 2 and a thiophen-3-yl substituent at position 6.

Properties

IUPAC Name

2-(chloromethyl)-6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-4-9-3-10-6-15-11(5-14(10)13-9)8-1-2-16-7-8/h1-3,7,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMAEVDTYMBLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC(=NN21)CCl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound with potential biological activities. Its structural characteristics suggest that it may exhibit a range of pharmacological effects, particularly in antimicrobial and antiprotozoal activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H12ClN3OS\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{OS}

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies focusing on its antimicrobial properties and mechanisms of action.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been determined for related compounds against various bacterial strains including Staphylococcus aureus and Escherichia coli. MIC values typically ranged from 6.25 to 12.5 µg/mL for effective derivatives .
CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus6.25
Compound BEscherichia coli12.5

Antiprotozoal Activity

In addition to antibacterial properties, the compound's derivatives have shown promising antiprotozoal activity. For example:

  • Compounds derived from similar pyrazolo[5,1-c][1,4]oxazine structures were tested against Trypanosoma cruzi, with some exhibiting IC50 values as low as 0.37 µM .

The mechanism by which this compound exerts its biological effects is thought to involve inhibition of key enzymes or pathways in microbial cells. This includes:

  • Inhibition of the Type III secretion system (T3SS) in bacteria, which is crucial for their virulence .

Case Studies

Several case studies have evaluated the efficacy of related compounds in clinical or laboratory settings:

  • Study on Antimicrobial Efficacy : A study involving a series of pyrazolo derivatives found that modifications to the thiophene ring enhanced antibacterial activity significantly compared to unmodified analogs.
  • Antiprotozoal Screening : In vitro assays demonstrated that certain derivatives showed superior activity against protozoan infections compared to traditional treatments.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazolo- and triazolo-oxazine derivatives, focusing on core variations, substituent effects, synthetic approaches, and physicochemical properties.

Structural Analogues with Pyrazolo-Oxazine Cores

a. 6-(4-Chlorophenyl)-2-(4-Methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

  • Substituents : 4-Chlorophenyl (position 6) and 4-methoxyphenyl (position 2).
  • Key Features :
    • Planar molecular conformation with a C(1)–O(1)–C(2)–C(3) torsion angle of -177.6°, indicating near-coplanarity of the methoxy group and benzene ring .
    • Hydrogen bonding (C11–H11B···N1) stabilizes crystal packing, forming C(5) chains .
    • Synthesized in 84% yield via sulfuric acid-mediated cyclization .
  • The methoxyphenyl group may enhance solubility but reduce electrophilicity relative to chloromethyl.

b. 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

  • Substituents : Iodo at position 3.
  • Comparison : The iodine atom’s larger size and polarizability contrast with the chloromethyl group’s reactivity, suggesting divergent applications in synthetic chemistry.

c. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-boronic Acid

  • Substituents : Boronic acid at position 3.
  • Key Features :
    • Enables Suzuki-Miyaura cross-coupling for biaryl synthesis .
  • Comparison : The boronic acid group offers orthogonal reactivity compared to the chloromethyl group, favoring C–C bond formation over nucleophilic substitution.
Triazolo-Oxazine Derivatives

a. (R)-6-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

  • Core Structure : Triazole fused with oxazine (vs. pyrazole in the target compound).
  • Key Features :
    • Molecular weight: 201.23 g/mol; stereocenter at position 6 influences chiral recognition .

b. 6-(4-Chlorophenyl)-3-[5-(2-(3-Methoxyphenyl)ethyl)-1,2,4-oxadiazol-3-yl]-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine

  • Substituents : Oxadiazole and 3-methoxyphenethyl groups.
  • Comparison : The oxadiazole moiety introduces additional hydrogen-bond acceptor sites, contrasting with the thiophene’s electron-donating nature in the target compound.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine generally follows these key steps:

  • Construction of the 6,7-dihydro-4H-1,4-oxazine ring system fused with a pyrazole ring.
  • Introduction of the thiophen-3-yl substituent at position 6.
  • Functionalization of position 2 with a chloromethyl group.

These steps often involve condensation reactions, ring-closure cyclizations, and halogenation reactions under controlled conditions.

Preparation of the 6,7-Dihydro-4H-1,4-Oxazine Core

2.1. Cyclization via N-Acylaminoalcohol Intermediates

According to research on dihydro-1,3-oxazines (closely related oxazine systems), the oxazine ring can be efficiently formed by cyclization of N-acylaminoalcohol intermediates. For example, condensation of 3-amino-1-propanol with appropriate carboxylic acid derivatives under solvent-free microwave irradiation yields 5,6-dihydro-4H-1,3-oxazines in moderate to good yields (65-74%) within minutes, showing a rapid and efficient ring closure method.

Step Reagents/Conditions Yield (%) Notes
Formation of N-acylaminoalcohol 3-amino-1-propanol + acid halide, triethylamine, dioxane, 0°C, 1.45 h High Intermediate for cyclization
Cyclization p-Toluenesulfonyl chloride, triethylamine, 4-dimethylaminopyridine, CH2Cl2, reflux 67-77 Classical method, longer time
Cyclization (microwave) Solvent-free, microwave irradiation, 3-4 min 65-74 Faster, solvent-free alternative

This method is adaptable for introducing aryl or heteroaryl substituents such as thiophen-3-yl by selecting the corresponding acid halide or acid component.

Chloromethyl Functionalization at Position 2

The chloromethyl group at position 2 can be introduced by halogenation of the methyl or hydroxymethyl precursor groups attached to the oxazine ring. A common approach involves:

  • Starting from a hydroxymethyl-substituted oxazine intermediate.
  • Conversion of the hydroxymethyl group to chloromethyl using reagents such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or other chlorinating agents under controlled conditions.

Patent literature indicates that ring closure and functionalization can be facilitated by agents like POCl3 or P2O5, which also promote chlorination and ring formation in heterocyclic systems.

Representative Synthetic Route (Summary)

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%)
1 3-Amino-1-propanol + thiophene-3-carboxylic acid derivative Microwave irradiation, solvent-free or reflux in CH2Cl2 N-acylaminoalcohol intermediate 65-74
2 N-acylaminoalcohol intermediate p-Toluenesulfonyl chloride, triethylamine, reflux 6,7-Dihydro-4H-1,4-oxazine fused with pyrazole and thiophenyl 67-77
3 Hydroxymethyl-substituted oxazine Chlorinating agent (e.g., POCl3, SOCl2), controlled temperature 2-(Chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine Variable, optimized

Alternative and Supporting Methods

  • Ring Closure via Acid Anhydrides and Cyclization Agents: Some patents describe the use of acid anhydrides (acetic anhydride) and strong dehydrating agents (P2O5, CF3COOH) to promote ring closure and functional group transformations in fused heterocycles, which may be applicable for the oxazine ring formation.

  • Use of Borane-THF and Organolithium Reagents: For related oxazine derivatives, reduction and functional group transformations have been performed using borane-tetrahydrofuran complexes and organolithium reagents, indicating potential for selective modifications in the oxazine ring system.

Summary Table of Key Preparation Parameters

Parameter Details
Core ring formation Cyclization of N-acylaminoalcohol intermediates via p-Toluenesulfonyl chloride or microwave-assisted solvent-free methods
Thiophen-3-yl introduction Use of thiophene-3-carboxylic acid derivatives or nitriles as starting materials
Chloromethyl group installation Halogenation of hydroxymethyl precursors using chlorinating agents like POCl3 or SOCl2
Reaction conditions Solvent-free microwave irradiation (3-4 min) or classical reflux (several hours)
Yields Moderate to good (65-77%) depending on method and step
Purification Preparative thin-layer chromatography, silica gel column chromatography

Research Findings and Notes

  • Microwave-assisted solvent-free cyclization offers significantly reduced reaction times and comparable or improved yields compared to classical methods, making it a preferred approach for oxazine ring synthesis.

  • The presence of heteroaryl substituents such as thiophen-3-yl is compatible with these synthetic routes, allowing for versatile functionalization.

  • Chloromethylation is a critical step that requires careful control of reagents and conditions to avoid over-chlorination or side reactions.

  • The combination of classical synthetic organic chemistry and modern techniques (microwave irradiation, solvent-free conditions) enhances efficiency and sustainability in the preparation of these complex heterocycles.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 2
2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

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